molecular formula C19H19BrN2O B11010381 2-(4-bromo-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide

2-(4-bromo-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B11010381
M. Wt: 371.3 g/mol
InChI Key: PTWQBLISVCPOAZ-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a brominated indole moiety and a phenylpropylacetamide group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Acylation: The brominated indole is then acylated with 3-phenylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The bromine atom on the indole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in various substituted indole derivatives.

Scientific Research Applications

2-(4-bromo-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide may have several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The bromine atom and the phenylpropylacetamide group may enhance binding affinity and specificity to these targets, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(3-phenylpropyl)acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(4-chloro-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.

Uniqueness

The presence of the bromine atom in 2-(4-bromo-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide may confer unique reactivity and biological activity compared to its analogs. Bromine is a larger and more electronegative atom than hydrogen or chlorine, which can influence the compound’s interactions with biological targets and its overall stability.

Properties

Molecular Formula

C19H19BrN2O

Molecular Weight

371.3 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C19H19BrN2O/c20-17-9-4-10-18-16(17)11-13-22(18)14-19(23)21-12-5-8-15-6-2-1-3-7-15/h1-4,6-7,9-11,13H,5,8,12,14H2,(H,21,23)

InChI Key

PTWQBLISVCPOAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CN2C=CC3=C2C=CC=C3Br

Origin of Product

United States

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